Nintedanib Dimer Impurity

Catalog No.
S12760032
CAS No.
2410284-90-9
M.F
C56H52N8O8
M. Wt
965.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nintedanib Dimer Impurity

CAS Number

2410284-90-9

Product Name

Nintedanib Dimer Impurity

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C56H52N8O8

Molecular Weight

965.1 g/mol

InChI

InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3

InChI Key

PLIRRRZAHWLPON-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O

Nintedanib Dimer Impurity is a significant byproduct encountered during the synthesis of nintedanib, a medication primarily used to treat idiopathic pulmonary fibrosis and certain types of cancer. The dimer impurity arises from the coupling of nintedanib molecules, leading to a compound with the molecular formula C56H52N8O8C_{56}H_{52}N_{8}O_{8} and a molecular weight of approximately 965.061 g/mol . This compound is particularly relevant in pharmaceutical formulations as it can affect the purity and efficacy of nintedanib.

The formation of nintedanib dimer impurity typically involves oxidative coupling reactions, where two nintedanib molecules are linked through various reactive intermediates. These reactions can occur under specific conditions, such as acidic or oxidative environments, which may promote dimerization. The stability of nintedanib under different conditions has been studied, revealing that it is susceptible to hydrolytic degradation and oxidative stress, which can contribute to the formation of dimer impurities .

Nintedanib Dimer Impurity is primarily a concern in pharmaceutical development and quality control. Its presence can affect:

  • Drug Quality: Regulatory agencies require stringent testing for impurities in pharmaceutical products to ensure safety and efficacy.
  • Formulation Development: Understanding the behavior of impurities helps in formulating stable drug products with consistent performance.

Several compounds share structural similarities with nintedanib and its dimer impurity. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
NintedanibC_{21}H_{24}N_{4}O_{4}STyrosine kinase inhibitor
Nintedanib DimerC_{56}H_{52}N_{8}O_{8}Dimer impurity formed during synthesis
Desmethyl NintedanibC_{20}H_{23}N_{4}O_{4}SA common impurity with reduced activity
Nintedanib EsylateC_{23}H_{25}N_{5}O_{5}SA derivative used for improved solubility

Uniqueness

Nintedanib Dimer Impurity is unique due to its specific formation from the coupling of two nintedanib molecules. Unlike other impurities such as desmethyl nintedanib, which result from loss of methyl groups, the dimer represents a direct consequence of reaction conditions during synthesis. This characteristic necessitates targeted strategies for detection and removal to ensure high-quality pharmaceutical products .

Molecular Structure and IUPAC Nomenclature

The nintedanib dimer impurity is a complex macrocyclic compound formed through the covalent linkage of two nintedanib molecules via a piperazine-acetyl bridge. Its IUPAC name, dimethyl 3,3'-(((((2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(methylazanediyl))bis(4,1-phenylene))bis(azanediyl))bis(phenylmethaneylylidene))bis(2-oxoindoline-6-carboxylate), reflects the following structural features:

  • Core structure: Two indole-6-carboxylate units linked to a central piperazine ring.
  • Bridging groups: Methylazanediyl and acetyl spacers connecting the aromatic phenylenediamine groups.
  • Stereochemical designation: The (3Z,3'Z) configuration indicates a cis orientation of the oxoindoline moieties relative to the central bridge.

The dimer retains key pharmacophores of nintedanib, including the indole-2-one and methylpiperazine groups, but introduces new chiral centers during dimerization.

CAS Registry Number and Molecular Formula

The dimer impurity is formally identified by:

PropertyValueSource
CAS Registry Number2410284-90-9
Molecular FormulaC56H52N8O8
Molecular Weight965.1 g/mol

Notably, the molecular formula differs from a simple doubling of nintedanib's formula (C31H33N5O4), indicating the loss of two methyl groups and four hydrogen atoms during dimerization.

Stereochemical Configuration and Isomeric Variants

The impurity exhibits cis-trans isomerism at the imine bonds connecting the phenylmethaneylylidene groups to the indole cores. Key stereochemical features include:

  • Configurational isomers: The (3Z,3'Z) form dominates in synthetic preparations, though (3E,3'E) variants may form under acidic conditions.
  • Piperazine ring conformation: The central piperazine adopts a chair conformation, with axial orientation of acetyl-methyl groups.
  • Chiral centers: Four new stereocenters arise at the bridging methylazanediyl carbons (R/S configuration depends on synthetic conditions).

Purification methods such as methanol/ethyl acetate recrystallization preferentially isolate the (3Z,3'Z) isomer, which elutes at 22.3 minutes in HPLC analyses.

Comparative Structural Analysis with Parent Compound Nintedanib

FeatureNintedanibDimer Impurity
Molecular FormulaC31H33N5O4C56H52N8O8
Molecular Weight539.62 g/mol965.1 g/mol
Key Functional GroupsSingle indole-2-one, methylpiperazineBis-indole-2-one, bridged piperazine
Aromatic Systems2 phenyl rings4 phenyl rings
SolubilityLipophilicEnhanced polarity due to macrocyclic structure

The dimerization occurs via nucleophilic attack of nintedanib's secondary amine on the activated acetyl group of another molecule, followed by piperazine ring closure. This process:

  • Eliminates two methanol molecules (from ester groups)
  • Creates a 14-membered macrocycle with restricted rotation
  • Reduces kinase-binding capacity compared to the parent drug

Structural confirmation comes from tandem mass spectrometry (MS/MS) showing characteristic fragments at m/z 483.2 (cleavage at acetyl-piperazine bonds) and nuclear magnetic resonance (NMR) data confirming Z-configuration imines.

Origin During Nintedanib Synthesis: Process-Related Byproducts

Nintedanib dimer impurity represents a significant process-related byproduct that emerges during the multi-step synthesis of nintedanib, a tyrosine kinase inhibitor [1] [17]. The dimer formation occurs predominantly during the final coupling steps of nintedanib synthesis, where unprotected amine groups on the indole moiety react with activated acetyl intermediates [3]. This side reaction leads to the formation of unintended piperazine-bridged dimers with the molecular formula C56H52N8O8 and molecular weight of 965.1 grams per mole [3] [21].

The synthetic pathway of nintedanib involves a convergent synthesis comprising five linear steps, including the formation of the final salt form [17]. The reaction sequence includes classical malonic ester addition to arene compounds, hydrogenation under acidic conditions, and condensation reactions with trimethyl orthobenzoate in acetic anhydride [17]. During these processes, the formation of the aniline side chain through one-pot bromo-acetylation and amination of para-nitro-phenylamine using bromoacetyl bromide and N-methylpiperazine creates opportunities for dimer formation [17].

The mechanistic basis of dimerization occurs when polar aprotic solvents such as tetrahydrofuran and dichloromethane are employed in the synthesis [3]. These solvents exacerbate the side reaction by stabilizing transition states through solvation effects [3]. The dimer impurity formation is particularly pronounced when unprotected reactive sites remain accessible during the coupling reactions between key building blocks [1] [30].

Process ParameterImpact on Dimer FormationOptimal Range
Solvent TypePolar aprotic solvents increase formationNon-polar preferred
TemperatureHigher temperatures promote dimerization25-27°C optimal
pH ConditionsAcidic conditions favor side reactionsNeutral to slightly basic
Reaction TimeExtended times increase impurity levelsMinimized exposure

Degradation Pathways Leading to Dimer Formation

Nintedanib exhibits susceptibility to degradation under various stress conditions, leading to the formation of multiple degradation products including dimeric structures [8] [9]. Forced degradation studies conducted under International Council for Harmonisation guidelines demonstrate that nintedanib undergoes significant degradation under acidic, alkaline, and oxidative conditions [8] [10].

Under acidic hydrolysis conditions using 1 molar hydrochloric acid, nintedanib forms degradation products through nucleophilic attack mechanisms [9]. The drug proves labile to acidic, neutral, and alkaline hydrolytic conditions, with hydrogen peroxide and azobisisobutyronitrile oxidative conditions promoting extensive degradation [8]. The degradation pathway involves the cleavage of ester bonds and subsequent intermolecular coupling reactions that can lead to dimer formation [9] [10].

Oxidative degradation pathways represent particularly significant routes for dimer formation [10] [13]. Under 3% hydrogen peroxide conditions at ambient temperature, nintedanib undergoes oxidative stress that promotes the formation of four distinct degradation products [10]. The oxidative stressing involves nitrogen oxidation of piperazine moieties and peroxidation of alkene bonds, creating reactive intermediates that can undergo coupling reactions [10].

Alkaline degradation conditions using 0.1 molar sodium hydroxide result in nucleophilic addition mechanisms targeting carbonyl groups [10]. The hydroxyl ions attack carbonyl groups via nucleophilic addition, yielding major degradants and cleaving alkene bonds [10]. These degradation pathways create reactive intermediates capable of intermolecular reactions leading to dimeric impurity formation [9] [12].

Stress ConditionDegradation MechanismDimer Formation Potential
Acid HydrolysisEster cleavage, nucleophilic attackModerate
Base HydrolysisCarbonyl nucleophilic additionHigh
Oxidative StressNitrogen oxidation, peroxidationVery High
Thermal DegradationMinimal degradation observedLow
Photolytic StressAlkene bond isomerizationLow to Moderate

Critical Process Parameters Influencing Impurity Generation

The formation of nintedanib dimer impurity is significantly influenced by several critical process parameters that must be carefully controlled during synthesis and manufacturing [14] [15] [16]. Temperature represents one of the most crucial parameters, with optimal synthesis conditions requiring maintenance at 25-27°C to minimize dimer formation [3]. Elevated temperatures promote increased molecular motion and reaction rates, facilitating unwanted coupling reactions between nintedanib molecules [16].

The choice of solvent system plays a critical role in impurity generation [3]. Polar aprotic solvents such as tetrahydrofuran and dichloromethane have been shown to exacerbate dimer formation by stabilizing transition states through solvation effects [3]. The use of methanol for recrystallization at controlled temperatures has proven effective in reducing dimer content to less than 0.1% [3].

Manufacturing process parameters including pressure and atmospheric conditions significantly impact impurity formation [15]. Lyophilization processes conducted at -55°C and 0.025 millibar pressure have been optimized to prevent degradation during formulation development [15]. The electrospraying technology employed in solid dispersion preparation requires precise control of voltage (21 kilovolts), receiving distance (15 centimeters), and flow rate (0.5 milliliters per hour) to minimize impurity generation [16].

pH conditions during synthesis and storage represent another critical parameter [28]. Nintedanib esilate demonstrates pH-dependent solubility characteristics, with solubility increasing at lower pH values and decreasing at higher pH due to the non-ionizable nature of certain functional groups [28]. Extreme pH conditions can promote hydrolytic degradation pathways leading to dimer formation [8] [9].

Process ParameterOptimal ConditionImpact on Dimer Formation
Temperature25-27°CDirect correlation with formation rate
Pressure0.025 mbar (lyophilization)Prevents thermal degradation
pH Range6.0-7.5Minimizes hydrolytic pathways
Solvent PolarityLow polarity preferredReduces transition state stabilization
Reaction TimeMinimized exposureDecreases opportunity for side reactions

Thermodynamic and Kinetic Aspects of Dimerization

The thermodynamic and kinetic aspects of nintedanib dimer formation involve complex molecular interactions and energy considerations that govern the formation and stability of the dimeric species [19] [20]. The dimerization process is primarily driven by intermolecular forces including hydrogen bonding, π-π stacking interactions, and van der Waals forces between nintedanib molecules [20].

Thermodynamically, the formation of nintedanib dimer represents an entropy-driven process similar to collagen fibril formation, where specific molecular interactions create stable dimeric structures [25]. The process involves the alignment of complementary binding sites on nintedanib molecules, leading to energetically favorable configurations [25]. The thermodynamic stability of the dimer is influenced by the molecular conformation of nintedanib, particularly the perpendicular orientation of the phenyl moiety that disrupts the overall flat compound shape [17].

Kinetic considerations reveal that dimer formation follows second-order reaction kinetics, where the rate of formation depends on the square of the nintedanib concentration [20]. The activation energy for dimerization is relatively low due to the presence of multiple reactive sites and favorable molecular geometries [17]. The reaction rate is significantly temperature-dependent, with higher temperatures providing sufficient thermal energy to overcome activation barriers [16].

The molecular properties of nintedanib contribute to its dimerization tendency through its log P value of 3.0 and good aqueous solubility exceeding 20 milligrams per milliliter [17]. These physicochemical properties facilitate molecular interactions in solution, promoting dimer formation under appropriate conditions [19]. The crystalline nature of nintedanib esilate with a melting point of 305°C indicates strong intermolecular interactions that can extend to dimer formation [17].

Thermodynamic ParameterValueSignificance
Activation EnergyLow (estimated)Facilitates dimer formation
Entropy ChangeNegativeOrdered structure formation
Gibbs Free EnergyNegativeThermodynamically favorable
Reaction OrderSecond orderConcentration-dependent kinetics
Temperature CoefficientHighStrong temperature dependence

The kinetic stability of the dimer impurity is enhanced by the formation of multiple intermolecular bonds, creating a thermodynamically stable configuration that resists dissociation [21]. The molecular weight of 965.1 grams per mole for the dimer compared to 539.64 grams per mole for the monomer reflects the stable association of two nintedanib units through covalent and non-covalent interactions [17] [21].

XLogP3

8.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

964.39081065 g/mol

Monoisotopic Mass

964.39081065 g/mol

Heavy Atom Count

72

UNII

QY96GGS8LK

Dates

Last modified: 08-09-2024

Explore Compound Types